2,3-Difluorocinnamic acid
Overview
Description
2,3-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2. It is a white crystalline solid with a molecular weight of 186.14 g/mol . This compound is known for its applications in pharmaceuticals and organic synthesis, serving as an intermediate in the synthesis of various drugs and other organic compounds .
Mechanism of Action
Mode of Action
The mode of action of 2,3-Difluorocinnamic acid is currently unknown due to the lack of research on this specific compound. Cinnamic acid derivatives are generally known to interact with various enzymes and receptors in the body, which can lead to changes in cellular processes .
Result of Action
Cinnamic acid derivatives are generally known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorocinnamic acid can be synthesized through the hydrofluorination of cinnamic acid followed by oxidation . The reaction involves the addition of fluorine atoms to the cinnamic acid molecule, which is then oxidized to form this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Difluorocinnamic acid has diverse applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: It finds applications in the production of insecticides and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Difluorocinnamic acid
- 2,5-Difluorocinnamic acid
- 2,6-Difluorocinnamic acid
- 3,5-Difluorocinnamic acid
Comparison: 2,3-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other difluorocinnamic acid derivatives. For instance, the 2,4- and 2,5-difluorocinnamic acids have different substitution patterns, which can lead to variations in their reactivity and applications .
Biological Activity
2,3-Difluorocinnamic acid (DFCA) is a fluorinated derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 3 positions of its structure. This unique modification enhances its biological properties, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activities of DFCA, including its potential anti-inflammatory, anti-cancer, and antibacterial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a phenyl group connected to an α,β-unsaturated carboxylic acid. The introduction of fluorine atoms significantly alters the compound's lipophilicity and reactivity, which may enhance its bioavailability and interaction with biological targets.
Anti-Inflammatory Properties
Research indicates that DFCA exhibits anti-inflammatory properties. Studies have shown that it may inhibit specific enzymes involved in inflammatory pathways. For instance, the compound has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anti-Cancer Effects
DFCA has also been investigated for its anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, DFCA has been reported to inhibit the proliferation of certain cancer cell lines, indicating its potential as an anti-cancer drug candidate.
Antibacterial Activity
Additionally, DFCA has shown antibacterial activity against various strains of bacteria. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. This property could make DFCA a candidate for developing new antibacterial agents in light of rising antibiotic resistance.
The exact mechanism of action of DFCA remains under investigation. However, it is believed to interact with various biological macromolecules, including proteins and enzymes. The compound's ability to form hydrogen bonds and hydrophobic interactions contributes to its binding affinity with target biomolecules. These interactions are crucial for understanding its therapeutic potential and guiding further research.
Comparative Analysis with Related Compounds
To better understand the unique properties of DFCA, a comparative analysis with related compounds is presented in Table 1.
Compound Name | Structural Features | Notable Biological Activities |
---|---|---|
Cinnamic Acid | No fluorine substituents | Antioxidant properties |
Trans-3,4-Difluorocinnamic Acid | Fluorine at different positions | Varies; some derivatives show anti-cancer effects |
2,4-Difluorocinnamic Acid | Fluorine at positions 2 and 4 | Known for good thermal stability; potential catalyst |
Trans-2,3-Difluorocinnamic Acid | Similar structure but different orientation | Distinct reactivity patterns compared to DFCA |
This table illustrates how the introduction of fluorine atoms at specific positions can significantly alter the reactivity and biological activity of these compounds compared to their non-fluorinated analogs.
Case Studies
Several case studies have highlighted the potential applications of DFCA:
- Anti-Inflammatory Study : A study conducted on human macrophages demonstrated that DFCA significantly reduced the secretion of TNF-α and IL-6 when stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.
- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed that DFCA inhibited cell growth and induced apoptosis through mitochondrial pathways. This suggests a promising avenue for further investigation into its use as an adjunct therapy in cancer treatment.
- Antibacterial Efficacy : A recent study assessed the antibacterial activity of DFCA against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with DFCA, supporting its potential as a new antibacterial agent.
Properties
IUPAC Name |
(E)-3-(2,3-difluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHKPLMLCHFSU-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-48-4 | |
Record name | 207981-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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